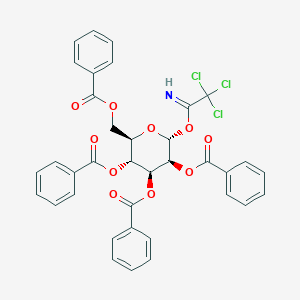
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is a powerful glycosylation reagent widely used in the synthesis of oligosaccharides and glycoconjugates. This compound enables the efficient construction of complex carbohydrates, which are crucial for various biomedical applications, including drug discovery and vaccine development.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate, also known as [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate, is primarily used as a glycosylation reagent . Its primary targets are the hydroxyl groups present in various molecules, which it glycosylates to form complex carbohydrates .
Mode of Action
The compound acts as a donor for glycosylation reactions . It is converted into an active imidate donor in the presence of a base . This active form can then react with a suitable acceptor molecule to form a glycosidic bond . The reaction is selective, allowing for the formation of specific glycosides .
Biochemical Pathways
The compound is involved in the glycosylation pathway . Glycosylation is a critical biochemical process that involves the attachment of a glycosyl group to another molecule. This process is essential for the synthesis of glycoconjugates and oligosaccharides, which play crucial roles in various biological functions .
Pharmacokinetics
It is known to be soluble in chloroform and insoluble in water . This suggests that it may have good membrane permeability, which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of glycosides . These are molecules in which a sugar is bound to another functional group via a glycosidic bond. Glycosides have various applications in biology and medicine, including in drug discovery and vaccine development .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of a base and the solvent used, can affect the efficiency of the glycosylation reaction . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound under dry conditions at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method includes the reaction of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and safety of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and various nucleophiles. Typical reaction conditions involve the use of organic solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving this compound are glycosides and oligosaccharides. These products are important intermediates in the synthesis of complex carbohydrates and glycoconjugates .
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research for the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions, which are important in various biological processes. Additionally, this compound is used in the development of carbohydrate-based therapeutics and vaccines.
In chemistry, it serves as a key reagent for constructing complex carbohydrate structures. In biology and medicine, it is used to study the role of carbohydrates in cell signaling and immune responses. In the industry, it is employed in the production of glycosylated drugs and vaccines.
Comparison with Similar Compounds
Similar Compounds:
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranosyl trichloroacetimidate
Uniqueness: 2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is unique due to its high selectivity and compatibility in glycosylation reactions. It offers superior performance in the synthesis of mannose-containing oligosaccharides, which are important for studying mannose-specific biological processes and developing mannose-based therapeutics.
Properties
IUPAC Name |
[3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
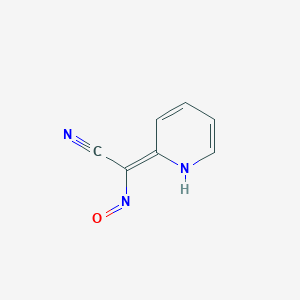
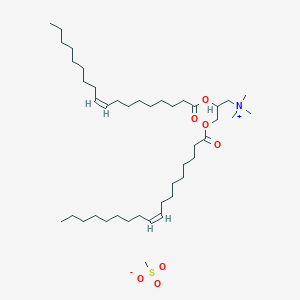
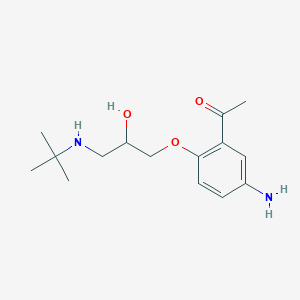

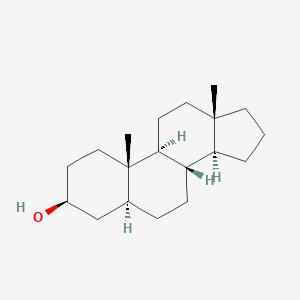
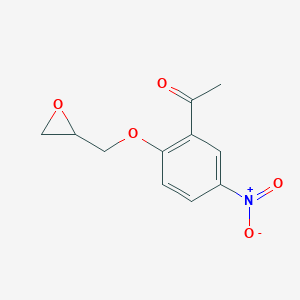
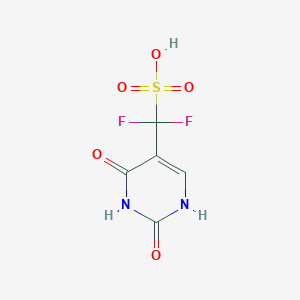
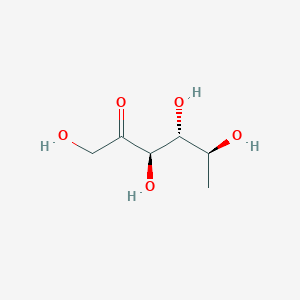
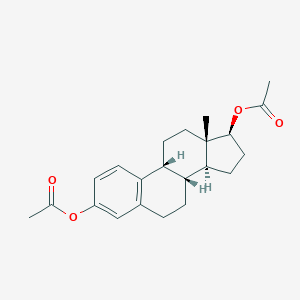
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)




